Linagliptin Emp Impurity D

Description

Significance of Impurity Profiling in Pharmaceutical Science

Impurity profiling is the process of identifying and quantifying the various impurities present in a pharmaceutical substance. ijpsjournal.comeurekaselect.com This process is of immense significance for several reasons:

Safety and Efficacy: The presence of impurities can impact the safety and effectiveness of a drug. longdom.orgjpionline.org Some impurities may be toxic, while others could potentially alter the drug's therapeutic effect.

Quality Control: A well-defined impurity profile is a key indicator of the quality and consistency of the manufacturing process. globalpharmatek.com

Regulatory Compliance: Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent guidelines regarding the control of impurities in drug substances. europa.eutuwien.ac.ateuropa.eu

Stability Assessment: Impurity profiling helps in understanding the degradation pathways of a drug, which is crucial for determining its shelf life and appropriate storage conditions. longdom.orgpharmaffiliates.com

Overview of Impurities in Drug Substances: Classification and Impact on Quality Attributes

Impurities in drug substances are broadly categorized based on their chemical nature and origin. The International Council for Harmonisation (ICH) provides a widely accepted classification system. gmpinsiders.comjpionline.orgwisdomlib.org

| Impurity Classification | Description | Examples |

| Organic Impurities | These can arise from the manufacturing process or during storage. They are often structurally related to the API. | Starting materials, by-products, intermediates, degradation products, reagents, and catalysts. pharmaguideline.compharmastate.academy |

| Inorganic Impurities | These are typically derived from the manufacturing process and are not organic in nature. | Reagents, ligands, catalysts, heavy metals, and other residual metals. jpionline.orgpharmastate.academy |

| Residual Solvents | These are organic or inorganic liquids used during the synthesis and purification of the API. | Solvents used in the manufacturing process. tuwien.ac.at |

The presence of these impurities can significantly affect the quality attributes of a drug substance, including its purity, potency, and stability. gmpinsiders.com

General Background of Linagliptin (B1675411) as an Active Pharmaceutical Ingredient

Linagliptin is an orally administered drug used for the treatment of type 2 diabetes. wikipedia.orgdrugbank.com It belongs to a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. pharmaoffer.comfda.gov By inhibiting the DPP-4 enzyme, Linagliptin increases the levels of incretin (B1656795) hormones, which in turn stimulates the release of insulin (B600854) and reduces the production of glucagon (B607659) in a glucose-dependent manner. drugbank.comfda.gov This mechanism of action helps to improve glycemic control in adults with type 2 diabetes. wikipedia.org Linagliptin was approved for medical use in numerous countries in 2011. wikipedia.org

Academic Research Focus on Linagliptin Emp Impurity D

The synthesis of a complex molecule like Linagliptin can lead to the formation of various process-related impurities. nih.gov Academic and industrial research has focused on identifying, synthesizing, and characterizing these impurities to ensure the quality and safety of the final drug product. nih.govresearchgate.net One such impurity that has been the subject of research is this compound. The study of this specific impurity is crucial for understanding its formation during the manufacturing process and for developing analytical methods to control its levels within acceptable limits. google.com

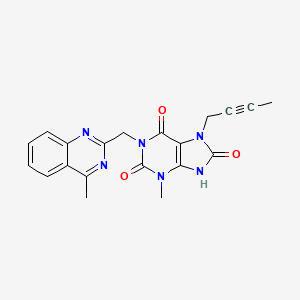

Structure

3D Structure

Properties

Molecular Formula |

C20H18N6O3 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-9H-purine-2,6,8-trione |

InChI |

InChI=1S/C20H18N6O3/c1-4-5-10-25-16-17(23-19(25)28)24(3)20(29)26(18(16)27)11-15-21-12(2)13-8-6-7-9-14(13)22-15/h6-9H,10-11H2,1-3H3,(H,23,28) |

InChI Key |

HCHFTEGIRKLKAR-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCN1C2=C(NC1=O)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C |

Origin of Product |

United States |

Sources and Formation Mechanisms of Linagliptin Emp Impurity D

Process-Related Impurities in Linagliptin (B1675411) Synthesis and the Emergence of Linagliptin Emp Impurity D

The multi-step synthesis of Linagliptin provides several opportunities for the formation of impurities. These can originate from side reactions of starting materials, intermediates, or reagents under the chosen reaction conditions.

A key step in many reported syntheses of Linagliptin involves the nucleophilic substitution reaction on an 8-bromo-xanthine intermediate. rsc.orgnih.gov Specifically, the compound 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione serves as a crucial precursor. The intended reaction is the displacement of the bromine atom at the C8 position with (R)-3-aminopiperidine to form Linagliptin.

However, a competing side reaction can occur where the 8-bromo group is subjected to hydrolysis, leading to its replacement by a hydroxyl (-OH) group. This nucleophilic substitution reaction, with water acting as the nucleophile, results in the formation of this compound.

The purity of the starting materials and intermediates is critical for controlling the impurity profile of the final API. The primary intermediate, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione , may itself contain its hydrolyzed counterpart, this compound, as an impurity. If the bromination of the xanthine (B1682287) core is not perfectly controlled or if purification steps are inadequate, the 8-hydroxy analog can be present. This pre-existing impurity would then be carried through the final synthetic steps into the final drug substance. For instance, the synthesis of the 8-bromo intermediate often involves using bromine in acetic acid, and trace amounts of water could facilitate this hydrolysis.

The conditions employed during the synthesis play a pivotal role in the formation of impurities. The hydrolysis of the 8-bromo-xanthine intermediate to form the 8-hydroxy impurity (this compound) is influenced by several factors:

Temperature: Higher reaction temperatures can provide the necessary activation energy for the hydrolysis side reaction to occur.

Presence of Water: The amount of residual water in the reaction solvents (e.g., DMF, NMP) can directly impact the rate of formation of the hydroxy impurity. google.com

Base: The presence of a base, used to facilitate the main nucleophilic substitution, can also promote the hydrolysis of the aryl halide. rsc.org

Controlling these parameters is essential to minimize the formation of this compound.

| Parameter | Influence on this compound Formation |

| Reaction Temperature | Increased temperature can accelerate the rate of hydrolysis of the 8-bromo intermediate. |

| Water Content | Higher levels of water in reaction solvents increase the likelihood of nucleophilic attack on the C8 position. |

| Base Concentration | Basic conditions can facilitate the hydrolysis of the aryl bromide, leading to the 8-hydroxy impurity. |

| Reaction Time | Prolonged reaction times may increase the extent of side reactions, including hydrolysis. |

This table presents plausible influences of reaction conditions on the formation of this compound based on general chemical principles of nucleophilic aromatic substitution.

Degradation Pathways Leading to this compound

Forced degradation studies on Linagliptin have shown its susceptibility to degradation under various stress conditions, particularly in acidic and oxidative environments. molaid.com While several degradation products have been identified, the formation of this compound via degradation involves the cleavage of the C8-N bond of the piperidine (B6355638) ring.

Under strong acidic conditions, Linagliptin is known to degrade. While the formation of dimers and hydrolysis of the quinazoline (B50416) ring are reported as primary degradation pathways, a theoretical pathway for the formation of Impurity D exists. google.com The protonation of the purine (B94841) or piperidine ring systems could potentially weaken the C8-N bond. Subsequent nucleophilic attack by water, catalyzed by the acidic environment, could lead to the cleavage of this bond and the introduction of a hydroxyl group at the C8 position. However, this specific degradation pathway is not as prominently documented as other acid-catalyzed reactions.

Linagliptin shows more stability under basic conditions compared to acidic ones. molaid.com Mild degradation has been observed under prolonged exposure to basic conditions. A plausible, though minor, degradation pathway could involve base-catalyzed hydrolysis. A hydroxide (B78521) ion could act as a nucleophile, attacking the electrophilic C8 carbon of the purine ring. This would result in the displacement of the aminopiperidinyl group and the formation of this compound. This pathway's significance would depend heavily on the specific conditions of pH, temperature, and duration of exposure.

Oxidative Degradation Pathways

Linagliptin has been shown to be particularly susceptible to oxidative degradation. researchgate.netnih.gov When subjected to oxidative stress, such as exposure to hydrogen peroxide, significant degradation of the Linagliptin molecule occurs. researchgate.netnih.gov This process can lead to the formation of several oxidative impurities.

One study identified multiple impurities generated under oxidative conditions, labeled as OX1, OX2, OX3, and OX4. researchgate.netnih.gov Another study reported that oxidative stress can result in the formation of an adduct where water and linagliptin are trapped. rasayanjournal.co.in The formation of four different N-oxides has also been observed as a result of significant oxidation. scitechnol.com

Table 1: Summary of Linagliptin Degradation under Oxidative Stress

| Stress Condition | Degradation Percentage | Key Findings | Reference(s) |

|---|---|---|---|

| 3% H₂O₂ at 60°C for 24h | 35.86% | Formation of multiple impurities, including OX1, OX2, OX3, and OX4. | researchgate.netnih.gov |

| 3% H₂O₂ | 39.22% | Significant degradation observed. | jchr.org |

| Oxidative Stress | Not specified | Formation of an adduct of water and linagliptin. | rasayanjournal.co.in |

Thermal Stress Degradation Pathways

Exposure of Linagliptin to thermal stress can also induce degradation, although some studies suggest it is less significant compared to oxidative or acidic conditions. researchgate.netnih.gov One study found only 0.05% degradation when the substance was subjected to 60°C for 10 days. researchgate.net However, another study noted that heat and humidity can accelerate the formation of certain impurities, particularly in the presence of other substances like metformin (B114582) HCl. mdpi.com During thermal degradation, impurities such as N-formyl linagliptin and N-acetyl linagliptin have been reported to form. niscpr.res.in

Table 2: Linagliptin Degradation under Thermal Stress

| Stress Condition | Degradation Percentage | Key Findings | Reference(s) |

|---|---|---|---|

| 60°C for 10 days | 0.05% | No significant degradation observed. | researchgate.net |

| 110°C for 24h | Not specified | Degradation observed. | researchgate.net |

| Dry and Wet Heat (60°C) for 5h | ~19% | More significant degradation compared to humidity alone. | ufms.brresearchgate.net |

Photolytic Degradation Pathways

Linagliptin appears to be relatively stable under photolytic stress. researchgate.netnih.gov One forced degradation study reported only 0.56% degradation when the substance was exposed to UV-VIS light at 60°C and 60% humidity. researchgate.netnih.gov While some minor impurities were formed, significant degradation was not observed under these conditions. researchgate.net Another study also indicated that linagliptin is stable under UV degradation conditions. niscpr.res.in

Table 3: Linagliptin Degradation under Photolytic Stress

| Stress Condition | Degradation Percentage | Key Findings | Reference(s) |

|---|---|---|---|

| UV-VIS light at 60°C and 60% humidity | 0.56% | No significant degradation observed. | researchgate.netnih.gov |

| UV radiation (320-400 nm) at 25°C for 7 days | Not specified | Degradation observed. | researchgate.net |

Humidity-Induced Degradation

Humidity can play a role in the degradation of Linagliptin, often in conjunction with other factors like heat. mdpi.comnih.gov A study on the stability of Linagliptin in the presence of various excipients applied high temperature (60°C) and high humidity (70% RH) as stressors to accelerate potential interactions and degradation. nih.govresearchgate.net Another study conducted a humidity test for 30 days and found the sample to be approximately 94.80% undegraded, suggesting a degree of stability under humidity alone. ufms.brresearchgate.net However, the presence of moisture is a critical factor, as it can facilitate interactions with other substances, potentially leading to the formation of impurities. jddtonline.info For instance, the combination of heat and humidity was found to accelerate the formation of certain degradation products. mdpi.comnih.gov

Table 4: Linagliptin Stability under Humidity

| Stress Condition | Duration | Percentage Undegraded | Key Findings | Reference(s) |

|---|---|---|---|---|

| 75% RH / 40°C | 30 days | ~94.80% | Sample was found to be relatively stable. | ufms.brresearchgate.net |

Interplay of Drug-Excipient Interactions in Impurity Formation

The interaction between an active pharmaceutical ingredient and the excipients in a formulation is a crucial factor that can influence the stability of the drug and lead to impurity formation. nih.govresearchgate.net Studies have been conducted to assess the compatibility of Linagliptin with various common excipients.

Research involving the exposure of binary mixtures of Linagliptin with excipients like lactose (B1674315), mannitol, magnesium stearate, and polyvinylpyrrolidone (B124986) (PVP) to high temperature and humidity revealed that none of the tested excipients were completely inert. nih.govresearchgate.net Some interactions were observed even without stress conditions, while others became apparent under stressed conditions. nih.govresearchgate.net For example, a contamination with lactose was found to result in the formation of a lactose adduct of linagliptin. europa.eu The presence of traces of acetic acid or formic acid in excipients can also lead to the formation of amide impurities. mdpi.com Furthermore, in combination drug products, the presence of another active ingredient, such as metformin HCl, can influence the degradation pathways, especially in the presence of moisture. jddtonline.info

Table 5: Summary of Linagliptin-Excipient Interactions

| Excipient | Condition | Observation | Reference(s) |

|---|---|---|---|

| Lactose | High temperature and humidity | Interaction and formation of lactose adduct. | nih.govresearchgate.neteuropa.eu |

| Mannitol | High temperature and humidity | Potential interactions observed. | nih.govresearchgate.net |

| Magnesium Stearate | High temperature and humidity | Potential interactions observed. | nih.govresearchgate.net |

| Polyvinylpyrrolidone (PVP) | High temperature and humidity | Potential interactions observed. | nih.govresearchgate.net |

| Acetic Acid/Formic Acid (in excipients) | Heat and humidity | Formation of amide impurities. | mdpi.com |

Isolation and Purification Methodologies for Linagliptin Emp Impurity D

Chromatographic Isolation Techniques

Chromatography is the cornerstone of impurity isolation in the pharmaceutical industry. Its high resolving power allows for the separation of complex mixtures into individual components. Various chromatographic techniques are utilized, each suited for different scales and purposes of purification.

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used method for isolating and purifying impurities in sufficient quantities for structural elucidation and reference standard preparation. niscpr.res.in This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.

In the context of Linagliptin (B1675411), researchers have successfully used preparative HPLC to isolate unknown degradation and process-related impurities. niscpr.res.in For instance, one method involved using a YMC ODS AQ C18 column (250 x 50 mm, 10 µm) with a mobile phase consisting of 0.1% aqueous trifluoroacetic acid and acetonitrile (B52724). niscpr.res.in Another approach for isolating a specific degradation product (Impurity-VII) involved subjecting the reaction mass to preparative HPLC after initial synthesis steps. nih.gov The selection of the stationary phase, mobile phase composition, and gradient elution program is crucial for achieving optimal separation between the main Linagliptin peak and the various impurity peaks. niscpr.res.in

Table 1: Example of Preparative HPLC Conditions for Linagliptin Impurity Isolation

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Knauer Preparative HPLC with PUMP 1800 module and S-2500 UV detector | niscpr.res.in |

| Column | YMC ODS AQ C18 (250 x 50 mm, 10 µm) | niscpr.res.in |

| Mobile Phase A | 0.1% Aqueous Trifluoroacetic Acid | niscpr.res.in |

| Mobile Phase B | Acetonitrile | niscpr.res.in |

| Diluent | Mobile Phase A and B (90:10, %v/v) | niscpr.res.in |

| Sample Conc. | 350 mg/mL | niscpr.res.in |

Semi-preparative Liquid Chromatography (LC) bridges the gap between analytical and preparative-scale chromatography. It is employed when smaller quantities of a purified substance are needed, typically for initial characterization studies. For impurities found in pilot batches of related drugs, semi-preparative LC has been used in conjunction with column chromatography to separate unidentified impurities from the crystallization mother liquor. pnrjournal.com This allows for the collection of milligram-level quantities of the impurity, which is often sufficient for detailed spectroscopic analysis, including High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. pnrjournal.com

Traditional column chromatography is a fundamental purification technique used in organic synthesis and for the isolation of pharmaceutical impurities. pnrjournal.com In this method, a stationary phase (like silica (B1680970) gel or alumina) is packed into a glass column, and the sample mixture is loaded onto the top. A solvent (the mobile phase) is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

While often replaced by more advanced HPLC techniques for difficult separations, column chromatography remains a viable and cost-effective method for purifying less complex mixtures or as a preliminary purification step. In the development of Linagliptin, some purification strategies have been optimized to avoid column chromatography by using specific solvent washes, indicating that column chromatography is a considered, albeit sometimes less efficient, option for removing certain impurities. nih.gov

Flash chromatography is a modification of traditional column chromatography that uses positive pressure (from air or an inert gas) to force the mobile phase through the column more quickly. soeagra.com This significantly reduces the separation time compared to gravity-fed column chromatography. It is an ideal technique for rapid, preparative separations of mixtures, making it highly suitable for the drug development process. soeagra.com Flash chromatography systems often use pre-packed columns and automated fraction collection, improving reproducibility and efficiency in isolating impurities from synthesis reaction mixtures.

Extraction-Based Isolation Techniques

Extraction techniques are used to separate compounds based on their differential solubilities in two immiscible liquid phases or between a liquid and a solid phase. They are often used for sample clean-up prior to chromatographic analysis or as a primary purification step.

Solid Phase Extraction (SPE) is a powerful sample preparation technique used to isolate and concentrate analytes from a complex matrix, such as plasma or a reaction mixture. researchgate.net The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is either retained on the sorbent while impurities pass through, or the impurities are retained while the analyte passes through.

For the analysis of Linagliptin and its impurities in human plasma, mixed-mode SPE has proven particularly effective. researchgate.netwaters.com Mixed-mode cartridges, such as Oasis Mixed-mode Cation Exchange (MCX) or Weak Cation Exchange (WCX), contain sorbents with both reversed-phase and ion-exchange properties. researchgate.netwaters.com This dual retention mechanism provides enhanced selectivity for separating compounds with different physicochemical properties. For instance, an Oasis WCX cartridge has been successfully used for the simultaneous extraction of Linagliptin and other antidiabetic drugs from plasma, demonstrating high recovery and effective removal of interfering matrix components. waters.com Strong Cation Exchange (SCX-SPE) cartridges have also been employed to remove remaining impurities after an initial lipid precipitation step, allowing for cleaner samples and more sensitive analysis. researchgate.net

Table 2: Example of Solid Phase Extraction (SPE) Protocol for Linagliptin

| Step | Procedure | Source |

|---|---|---|

| Cartridge | Oasis WCX (Weak Cation Exchange) | waters.com |

| Sample Prep | 200 µL plasma precipitated with 400 µL diluted ammonia (B1221849) solution | waters.com |

| Loading | 500 µL of sample supernatant loaded onto a pre-conditioned cartridge | waters.com |

| Elution | Analyte is eluted from the cartridge for subsequent LC-MS/MS analysis | waters.com |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE), also known as solvent extraction, is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases. nih.gov It is widely used in pharmaceutical manufacturing, often as part of the work-up process following a chemical reaction, to separate the desired product from unreacted starting materials, by-products, and other impurities. nih.gov

In the context of linagliptin and its impurities, LLE is a key step in sample preparation for analysis, especially from biological matrices like plasma and urine, using solvents such as diethyl ether and ethyl acetate. iajpr.comresearchgate.net More advanced LLE procedures are integral to the purification of the API itself. A particularly effective strategy involves the chemical modification of an impurity to alter its solubility, thereby facilitating its removal through extraction.

One patented process for purifying linagliptin demonstrates a sophisticated use of LLE to remove a specific impurity, referred to as Impurity A. google.com This process leverages the difference in reactivity between linagliptin and the impurity. The impurity is first derivatized, and then a multi-step liquid-liquid extraction process is used to separate the derivatized impurity from the final product. google.com The aqueous phase, now containing the linagliptin, is then treated with a base to enable its extraction back into an organic solvent, leaving water-soluble reagents behind. google.com

Table 1: Example of a Multi-Step LLE Process for Linagliptin Purification

| Step | Action | Solvents/Reagents Used | Purpose |

| 1. Dissolution & Derivatization | Dissolve crude linagliptin and add a derivatizing agent. | Methyl Isobutyl Ketone (MIBK), Di-tert-butyl dicarbonate | To selectively react with and modify the impurity. google.com |

| 2. Acidic Extraction | Add an acidic aqueous solution and separate the phases. | 6% Acetic Acid | To extract the protonated linagliptin into the aqueous phase, while the derivatized impurity remains in the organic phase. google.com |

| 3. Organic Wash | Wash the aqueous phase containing linagliptin. | Toluene | To remove any residual organic-soluble impurities. google.com |

| 4. Basification & Re-extraction | Add a second organic solvent and a base to the aqueous phase. | 2-Butanol, 10% Sodium Hydroxide (B78521) (NaOH) | To deprotonate linagliptin and extract it back into the organic phase. google.com |

| 5. Isolation | Evaporate the solvent and crystallize the product. | 2-Butanol | To isolate the final, purified linagliptin. google.com |

This method successfully reduces the level of the target impurity to below the detection threshold, demonstrating the power of LLE when combined with chemical derivatization. google.com

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE) is a modern, automated technique for extracting chemical compounds from solid and semi-solid samples. nih.gov It operates on the principle of using conventional solvents at elevated temperatures and pressures, conditions that remain below the supercritical point of the solvent. thermofisher.comgoogle.com

The high temperature increases the extraction kinetics by increasing solvent diffusivity and disrupting the analyte-matrix interactions, while the high pressure keeps the solvent in its liquid state above its normal boiling point. thermofisher.com This combination makes ASE a significantly more efficient and rapid extraction method compared to traditional techniques like Soxhlet or sonication. nih.govthermofisher.com Its application is well-established in the pharmaceutical industry for analyzing active ingredients and testing for extractables and leachables from packaging materials. thermofisher.com

The primary advantages of ASE include a drastic reduction in extraction time and solvent consumption. analytica-world.com While a Soxhlet extraction can take many hours or even days, an ASE extraction is typically completed in 15-30 minutes. thermofisher.comanalytica-world.com This efficiency translates to lower operational costs and increased sample throughput. nih.gov

Table 2: Comparison of Accelerated Solvent Extraction (ASE) and Soxhlet Extraction

| Parameter | Accelerated Solvent Extraction (ASE) | Soxhlet Extraction |

| Extraction Time | 12–30 minutes thermofisher.comanalytica-world.com | Several hours to days google.com |

| Solvent Consumption | Reduced by up to 90% nih.gov | High |

| Automation | Fully automated process available nih.govthermofisher.com | Manual handling required thermofisher.com |

| Temperature | Elevated thermofisher.com | Near boiling point of solvent |

| Pressure | Elevated (e.g., >100 psi) google.com | Atmospheric pressure |

While specific research detailing the use of ASE for the isolation of Linagliptin Emp Impurity D is not prevalent in public literature, the technique's proven effectiveness for extracting organic analytes from pharmaceutical preparations makes it a highly suitable and powerful tool for such applications. google.com Its ability to handle a variety of sample matrices efficiently suggests its potential utility in the purification workflow of linagliptin. analytica-world.com

Other Advanced Purification Strategies

Beyond standard extraction methods, several other advanced strategies are employed to achieve the high levels of purity required for APIs like linagliptin. These methods often target specific impurities that are difficult to remove through conventional crystallization or extraction alone.

Purification via Salt Formation: A common and effective technique involves converting the API into a salt. wipo.intgoogle.com By reacting crude linagliptin with a selected acid (e.g., benzoic acid, mandelic acid, or an organic diacid), a salt is formed which can be selectively crystallized from the solution, leaving certain impurities behind in the mother liquor. wipo.intgoogle.com The purified salt is then treated with a base to regenerate the free form of linagliptin. This process has been shown to be effective in removing dimeric and isomeric impurities. wipo.intgoogle.com

Impurity Derivatization: As mentioned in the LLE section, chemically modifying an impurity is a powerful strategy. The invention that found that a key linagliptin impurity reacts faster than linagliptin with agents like acyl halides or sulfonyl halides allows for its selective derivatization. google.com Once the impurity's chemical structure is altered, its solubility and chromatographic behavior change, making it much easier to separate via extraction or chromatography. google.com

Advanced Chromatographic and Filtration Techniques: For impurities that are structurally very similar to the API, more sophisticated methods may be necessary.

Preparative High-Performance Liquid Chromatography (HPLC): This technique is a scaled-up version of analytical HPLC, used to separate and isolate quantities of specific compounds from a mixture. nih.govsmolecule.com It offers very high resolution and is often used to obtain pure reference standards of impurities.

Counter-Current Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, which can sometimes cause irreversible adsorption of the sample. nih.gov

Organic Solvent Nanofiltration (OSN): This is a membrane-based separation technique that separates molecules based on size. It can be used to remove impurities or to concentrate the API from a solvent stream. nih.gov

These advanced strategies, often used in combination, are crucial for ensuring that linagliptin meets the stringent purity requirements set by regulatory authorities. nih.gov

Structural Elucidation and Characterization Methodologies for Linagliptin Emp Impurity D

Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis forms the cornerstone of molecular structure elucidation. For a complex molecule like Linagliptin (B1675411) Emp Impurity D, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides comprehensive data on connectivity, stereochemistry, and elemental composition.

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a complete map of the proton and carbon frameworks and their interconnections. The following analyses are typically performed in a solvent such as dimethyl sulfoxide-d6 (DMSO-d6), which is capable of solubilizing the polar impurity and allows for the observation of exchangeable N-H and O-H protons.

The ¹H NMR spectrum of Linagliptin Emp Impurity D provides the initial, detailed fingerprint of the molecule. It contains signals corresponding to both the Linagliptin and Empagliflozin parent structures, along with critical new signals and shifts that confirm the formation of the adduct.

Key diagnostic features in the ¹H NMR spectrum include:

Disappearance of the Primary Amine Protons: The characteristic signal for the -NH₂ group of the Linagliptin moiety is absent.

Appearance of a Secondary Amine Proton: A new, single proton signal appears for the newly formed N-H group of the glycosylamine linkage, typically observed as a doublet due to coupling with the adjacent anomeric proton.

Shift of the Anomeric Proton: The anomeric proton (H-1') of the Empagliflozin glucose moiety shifts significantly compared to the parent drug, reflecting its new C-N bond environment.

Preservation of Key Structural Motifs: Signals for the butynyl group, the xanthine (B1682287) methyl group, the aromatic systems of both parent molecules, and the benzylic methylene (B1212753) bridge of the Empagliflozin moiety remain, confirming the integrity of these fragments.

The detailed proton assignments are presented in the interactive table below.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

|---|---|---|---|

| 8.05 | s | Aromatic-H (Xanthine) | Linagliptin Moiety |

| 7.40 - 7.25 | m | Aromatic-H (Ar-Cl) | Empagliflozin Moiety |

| 7.15 | d | Aromatic-H (Ar-O) | Empagliflozin Moiety |

| 6.80 | d | Aromatic-H (Ar-O) | Empagliflozin Moiety |

| 6.55 | d | N-H (Glycosylamine) | Key signal confirming C-N linkage |

| 4.85 | s | -CH₂- (Butynyl) | Linagliptin Moiety |

| 4.05 | s | -CH₂- (Benzylic) | Empagliflozin Moiety |

| 3.95 | t | H-1' (Anomeric) | Shifted due to C-N bond |

| 3.75 - 3.10 | m | Piperidine-H, Glucose-H | Complex overlapping region |

| 3.45 | s | N-CH₃ (Xanthine) | Linagliptin Moiety |

| 1.85 | s | -CH₃ (Butynyl) | Linagliptin Moiety |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms in the molecule and their chemical environments. The analysis confirms the presence of all carbons from the parent structures and reveals key shifts at the reaction site.

Key diagnostic features in the ¹³C NMR spectrum include:

Shift of the Anomeric Carbon (C-1'): The anomeric carbon of the glucose ring experiences a significant upfield shift (to ~87 ppm) from its position in Empagliflozin (~100 ppm), which is characteristic of a change from a C-O bond (in an acetal) to a C-N bond (in a glycosylamine).

Shift of the Piperidine (B6355638) Carbon (C-3): The carbon atom of the piperidine ring bonded to the nitrogen (C-3) also shows a distinct shift, confirming its involvement in the new bond.

Carbonyl Signals: The two carbonyl carbons (C-2, C-6) of the xanthine ring are observed in the typical downfield region (~150-160 ppm).

The detailed carbon assignments are presented in the interactive table below.

| Chemical Shift (δ, ppm) | Assignment | Notes |

|---|---|---|

| 159.8 | C=O (Xanthine C-6) | Linagliptin Moiety |

| 155.5 | C=O (Xanthine C-2) | Linagliptin Moiety |

| 156.0 - 120.0 | Aromatic-C, C=C | Multiple overlapping signals |

| 87.1 | C-1' (Anomeric) | Key signal, shifted upfield |

| 80.5, 79.1 | Alkyne C (Butynyl) | Linagliptin Moiety |

| 78.0 - 69.0 | Glucose Ring Carbons | Empagliflozin Moiety |

| 61.5 | C-6' (-CH₂OH) | Empagliflozin Moiety |

| 55.0 - 45.0 | Piperidine Carbons | Linagliptin Moiety |

| 38.5 | -CH₂- (Benzylic) | Empagliflozin Moiety |

| 35.8 | -CH₂- (Butynyl) | Linagliptin Moiety |

| 29.7 | N-CH₃ (Xanthine) | Linagliptin Moiety |

| 3.6 | -CH₃ (Butynyl) | Linagliptin Moiety |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is used to trace the proton-proton connectivities within the distinct spin systems, such as the entire piperidine ring, the glucose ring, and the aromatic ring protons, confirming these substructures remain intact.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of the ¹³C NMR signals based on the more easily assigned ¹H NMR spectrum. For example, the proton signal at 3.95 ppm (H-1') would show a direct correlation to the carbon signal at 87.1 ppm (C-1').

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the identity of a cross-drug impurity. It reveals long-range correlations (over 2-3 bonds) between protons and carbons. For this compound, the definitive proof of structure comes from the following key HMBC correlations:

A correlation from the anomeric proton (H-1') of the glucose moiety to the C-3 carbon of the piperidine ring .

A correlation from the protons on C-3 of the piperidine ring to the anomeric carbon (C-1') .

A correlation from the newly formed N-H proton to both the anomeric carbon (C-1') and the piperidine carbon (C-3) .

These specific correlations bridge the Linagliptin and Empagliflozin moieties and provide irrefutable evidence of the glycosylamine linkage at the proposed positions.

Mass spectrometry is used to determine the molecular weight of the impurity and to deduce its elemental formula, providing orthogonal confirmation of the structure proposed by NMR.

HRMS analysis, typically using Electrospray Ionization (ESI) in positive ion mode, provides a highly accurate mass measurement of the protonated molecule ([M+H]⁺). This measured mass is compared to the theoretical mass calculated from the proposed molecular formula. A close match (typically within 5 ppm error) strongly supports the proposed structure.

Proposed Molecular Formula: C₄₈H₅₃ClN₈O₈

Theoretical Mass [M+H]⁺: Calculated for [C₄₈H₅₄ClN₈O₈]⁺ = 905.3703 Da

Observed Mass [M+H]⁺: A typical experimental result would be m/z = 905.3709 Da

Mass Error: ( (905.3709 - 905.3703) / 905.3703 ) * 10⁶ = +0.7 ppm

The extremely low mass error provides high confidence in the assigned elemental composition of C₄₈H₅₃ClN₈O₈, which is consistent with the proposed condensation product of Linagliptin and Empagliflozin with the loss of one water molecule.

Table of Mentioned Compounds

| Common Name / Identifier | Chemical Name |

| Linagliptin | 8-((R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |

| Empagliflozin | (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |

| This compound | A glycosylamine adduct formed from the condensation of Linagliptin and Empagliflozin. |

Mass Spectrometry (MS) Applications

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of pharmaceutical impurities. In this technique, the protonated molecule of Linagliptin Impurity D, with a mass-to-charge ratio (m/z) of 391.15, is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. Analyzing these fragments allows for the reconstruction of the molecule's structure.

While specific MS/MS fragmentation data for this impurity is not extensively published, a plausible fragmentation pathway can be proposed based on the known fragmentation of Linagliptin and its core structures—the xanthine and quinazoline (B50416) rings. nih.gov

The primary fragmentation would likely initiate with the cleavage of the most labile bonds. Key fragmentation pathways would include:

Cleavage of the methylene bridge: The bond between the quinazoline moiety and the purine-dione (xanthine) core is a primary site for fragmentation. This would result in two major fragment ions:

A fragment corresponding to the 4-methylquinazoline (B149083) cation.

A fragment representing the 8-hydroxy-xanthine core with the butynyl side chain attached.

Loss of the butynyl group: The but-2-yn-1-yl group attached to the N7 position of the xanthine ring can be cleaved, resulting in a characteristic neutral loss.

Ring cleavages: Further fragmentation of the quinazoline and xanthine rings can provide additional structural confirmation.

The precise mass measurement of these fragments, obtainable with high-resolution mass spectrometry, helps confirm their elemental composition, providing strong evidence for the proposed structure of the impurity. researchgate.net

Table 2: Predicted MS/MS Fragmentation Data for Linagliptin Impurity D (m/z 391.15)

| Predicted Fragment m/z | Proposed Structure/Identity |

|---|---|

| ~235 | [8-hydroxy-7-(but-2-yn-1-yl)-3-methyl-purine-2,6-dione + H]⁺ |

| ~157 | [4-methylquinazoline-CH₂]⁺ |

| ~143 | [4-methylquinazoline + H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Linagliptin Impurity D would exhibit characteristic absorption bands corresponding to its distinct structural features. Based on the known spectral data for xanthine and quinazoline derivatives, the expected IR absorption bands are summarized below. researchgate.netzsmu.edu.uanih.govmdpi.com

O-H Stretching: A broad band in the region of 3400-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group at the C8 position of the xanthine ring.

C=O Stretching: Strong absorption bands between 1650 and 1720 cm⁻¹ are characteristic of the two carbonyl (C=O) groups within the xanthine structure. mdpi.com

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ range would correspond to the C=N and C=C bonds within the quinazoline and purine (B94841) ring systems. ijpsonline.com

C≡C Stretching: A weak absorption band around 2200-2260 cm⁻¹ would confirm the presence of the butynyl group's carbon-carbon triple bond.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear in the 2850-3100 cm⁻¹ range.

Table 3: Expected IR Absorption Bands for Linagliptin Impurity D

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3400-3600 (broad) | O-H (hydroxyl) |

| 2850-3100 | C-H (aromatic and aliphatic) |

| ~2230 (weak) | C≡C (alkyne) |

| 1650-1720 (strong) | C=O (amide carbonyls) |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the definitive analysis of impurities in complex pharmaceutical samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Elucidating Degradants

LC-MS/MS is the cornerstone of impurity profiling. academicstrive.com It combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In the context of Linagliptin, stability-indicating LC methods are developed to separate the parent drug from all potential degradation products, including Impurity D. nih.govnih.gov Once separated chromatographically, the eluent is directed into the mass spectrometer. The MS provides the molecular weight of the impurity, and subsequent MS/MS analysis provides fragmentation data for structural confirmation, as detailed previously. This technique is crucial for tracking the formation of degradants under various stress conditions (e.g., acid, base, oxidative). nih.govresearchgate.net

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)

This advanced technique enhances the capabilities of conventional LC-MS. Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller column particles, leading to faster analysis times, superior resolution, and increased sensitivity compared to standard HPLC. ajpaonline.com The Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides high-resolution, accurate mass data. ajpaonline.com This allows for the determination of the elemental composition of an impurity with high confidence. For Linagliptin Impurity D, UPLC-Q-TOF-MS would provide an exact mass measurement, confirming the molecular formula C₂₀H₁₈N₆O₃ and distinguishing it from other potential impurities with similar nominal masses. Studies on Linagliptin degradation have effectively used UPLC-TOF/MS to identify unknown degradation products by analyzing their m/z values and fragmentation profiles. dntb.gov.uamdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

For unambiguous structure determination, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is an exceptionally powerful, albeit less common, technique. It directly couples an LC system to an NMR spectrometer. After chromatographic separation, the peak corresponding to Linagliptin Impurity D can be directed into the NMR flow cell for analysis. acs.org This allows for the acquisition of ¹H NMR and other NMR data on the isolated impurity without the need for traditional, large-scale purification. LC-NMR can provide definitive information on the proton and carbon framework, confirming the connectivity of the atoms and the exact location of the hydroxyl group and side chains, thus validating the proposed structure. Several studies have highlighted the use of LC-MS and NMR together to characterize key impurities of Linagliptin. tandfonline.comrjptonline.orgniscpr.res.in

High-Performance Liquid Chromatography-Diode Array Detector-Mass Spectrometry (HPLC-DAD-MS)

This system combines three powerful techniques. The HPLC separates the components of the sample. The Diode Array Detector (DAD) acquires the full UV-Vis spectrum for each component as it elutes. This is useful for initial characterization and for assessing peak purity. oup.com For Linagliptin and its impurities, the quinazoline and xanthine chromophores provide distinct UV spectra. Simultaneously, the mass spectrometer provides mass and structural data. The combination of retention time, UV spectrum, and mass spectrum creates a highly specific profile for each impurity. HPLC-DAD methods have been developed and validated for the determination of Linagliptin in the presence of its degradation products, demonstrating the utility of this combined approach. oup.comresearchgate.net

Analytical Method Development and Validation for Linagliptin Emp Impurity D

Chromatographic Method Development for Detection and Quantification

The development of robust analytical methods is critical for ensuring the quality and purity of active pharmaceutical ingredients (APIs) like Linagliptin (B1675411). The detection and quantification of impurities, such as Linagliptin Emp Impurity D, are essential components of quality control throughout the manufacturing process and shelf life of the drug product. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the primary tools for this purpose, offering the necessary selectivity and sensitivity to separate and measure impurities, even at low levels. dntb.gov.ua

High-Performance Liquid Chromatography (HPLC) Methodologies

Reverse-phase HPLC (RP-HPLC) is a widely utilized and powerful technique for the analysis of Linagliptin and its related substances. academicstrive.comacademicstrive.com The development of a stability-indicating HPLC method allows for the separation of the main drug from its potential process-related impurities and degradation products that may form under various stress conditions like heat, humidity, acid/base hydrolysis, or oxidation. dntb.gov.uanih.gov

The choice of stationary phase is fundamental to achieving successful chromatographic separation. For the analysis of Linagliptin and its impurities, C18 and C8 columns are the most frequently reported stationary phases.

C18 Columns: Due to their hydrophobic nature, C18 (octadecyl silane) columns are highly effective for retaining and separating Linagliptin and its structurally similar impurities. Several studies have successfully employed C18 columns of various brands and specifications. jchr.orgrasayanjournal.co.inajgreenchem.comresearchgate.net For instance, a Sunfire C18 column (4.6 mm x 250 mm, 5 µm) was used to separate Metformin (B114582), Empagliflozin, and Linagliptin. ajgreenchem.com Another method for Linagliptin and its impurities utilized a Kromasil C18 column. rasayanjournal.co.in The separation of nine specified impurities of Linagliptin was achieved using a Zorbax SB-Aq column, which has a C18 stationary phase. nih.gov

C8 Columns: C8 (octyl silane) columns, being less hydrophobic than C18, can offer different selectivity and shorter retention times. A Zorbax® C8 column (4.6 × 250 mm, 5 μm) was successfully used in a method to quantify Empagliflozin, Linagliptin, and Metformin alongside two metformin impurities. nih.gov Similarly, a Thermo Scientific® RP-8 column (100 mm × 4.6 mm; 5 μm) was used to develop a stability-indicating method for Linagliptin and three of its synthetic impurities. researchgate.net

Polar Columns: While less common for this specific application in the provided literature, other column chemistries like phenyl columns have been noted for the analysis of related compounds. ekb.eg One study employed an ACE Pentafluorophenyl (PFP) C18 column to separate impurities of both Empagliflozin and Linagliptin, demonstrating the utility of alternative phase chemistry to achieve desired separation. niscpr.res.in

Table 1: Examples of Stationary Phases Used in HPLC Analysis of Linagliptin and its Impurities

| Stationary Phase Type | Specific Column Example | Application | Reference |

|---|---|---|---|

| C18 | Sunfire C18 (4.6 mm x 250 mm, 5 µm) | Simultaneous estimation of Metformin, Empagliflozin, and Linagliptin. | ajgreenchem.com |

| C18 | Sunniest ECO C18 (250 mm x 4.6 mm, 5 µm) | Simultaneous determination of Empagliflozin and Linagliptin. | jchr.org |

| C18 | Zorbax SB-Aq (250 × 4.6 mm, 5 µm) | Determination of Linagliptin and nine specified impurities. | nih.gov |

| C8 | Zorbax® C8 (4.6 × 250 mm, 5 μm) | Quantification of Empagliflozin, Linagliptin, Metformin, and two impurities. | nih.gov |

| C8 | Thermo Scientific® RP-8 (100 mm × 4.6 mm; 5 μm) | Quantification of Linagliptin and three synthetic impurities. | researchgate.net |

| PFP C18 | ACE PFP C18 | Separation of four Linagliptin and five Empagliflozin impurities. | niscpr.res.in |

Optimizing the mobile phase composition is crucial for controlling the retention and resolution of analytes. This typically involves adjusting the buffer system (including its pH) and the type and ratio of the organic modifier.

Buffer Systems: Phosphate (B84403) buffers are commonly used to control the pH of the mobile phase and ensure consistent ionization of the analytes, leading to reproducible retention times. jchr.orgajgreenchem.com A method for the simultaneous determination of Empagliflozin and Linagliptin used a phosphate buffer at pH 5. jchr.org Another method used a 0.01N potassium dihydrogen phosphate buffer adjusted to pH 3.5. ajgreenchem.com Other acidic modifiers like formic acid and orthophosphoric acid are also employed to achieve optimal separation. researchgate.netniscpr.res.in For instance, a mobile phase containing 0.1% phosphoric acid at pH 2.5 was used to separate four related substance impurities of Linagliptin. rasayanjournal.co.in

Organic Modifier Ratios: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used to modulate the elution strength of the mobile phase. The ratio of the organic modifier to the aqueous buffer is a key parameter for optimization.

A mixture of phosphate buffer and methanol in a 20:80 ratio was used in one method. jchr.org

A combination of 0.01N potassium dihydrogen phosphate buffer (pH 3.5) and acetonitrile in a 30:70 v/v ratio was found to be effective. ajgreenchem.com

For the separation of Linagliptin and its impurities on a C8 column, a mobile phase of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.0) in a 90:10 v/v ratio was used. nih.gov

Depending on the complexity of the sample and the number of impurities to be separated, either an isocratic or a gradient elution strategy may be employed.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. This approach is simpler and often results in more robust methods. It is suitable when the impurities have similar retention behaviors to the main component. Several isocratic methods have been developed, such as one using a mobile phase of phosphate buffer and methanol (20:80) at a flow rate of 1.5 ml/min. jchr.org Another isocratic method used 0.1% phosphoric acid (pH 2.5) and acetonitrile at a flow rate of 1.0 mL/min. rasayanjournal.co.in

Gradient Elution: This strategy involves changing the mobile phase composition during the run, typically by increasing the proportion of the organic modifier. Gradient elution is particularly useful for separating a complex mixture of impurities with a wide range of polarities and for reducing the total run time. A method capable of separating nine specified Linagliptin impurities utilized a gradient elution program. nih.gov Another gradient method was developed to separate four Linagliptin impurities and five Empagliflozin impurities using a mobile phase system consisting of two different solvent mixtures. niscpr.res.in

Proper selection of the detection wavelength is vital for achieving the required sensitivity for quantifying low-level impurities. A Photodiode Array (PDA) detector is often preferred as it can acquire spectra across a range of wavelengths simultaneously, which helps in identifying and assessing the purity of peaks. researchgate.netpnrjournal.com

The selection of an optimal wavelength is based on the UV absorption spectra of Linagliptin and its impurities. The goal is to find a wavelength that provides a good response for all compounds of interest. For Linagliptin and its related substances, wavelengths in the range of 225 nm to 230 nm are frequently chosen.

Table 2: Examples of Elution and Detection Parameters in HPLC Methods

| Elution Mode | Flow Rate (mL/min) | Detection Wavelength (nm) | Application | Reference |

|---|---|---|---|---|

| Isocratic | 1.5 | 275 | Simultaneous determination of Empagliflozin and Linagliptin. | jchr.org |

| Isocratic | 1.0 | 225 | Analysis of four related substance impurities in Linagliptin. | rasayanjournal.co.in |

| Isocratic | 1.2 | 250 | Quantification of Empagliflozin, Linagliptin, Metformin, and impurities. | nih.gov |

| Gradient | Not Specified | 225 | Determination of Linagliptin and nine specified impurities. | nih.gov |

| Gradient | 1.0 | 230 | Separation of nine impurities in Empagliflozin and Linagliptin drugs. | niscpr.res.in |

| Gradient | Not Specified | Not Specified | Quantification of Linagliptin and three synthetic impurities. | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This technology offers several advantages over traditional HPLC, including higher resolution, greater sensitivity, and significantly faster analysis times, making it ideal for high-throughput testing in quality control. academicstrive.comacademicstrive.com

UPLC methods have been developed for the simultaneous determination of Linagliptin, Empagliflozin, and other drugs. jchr.orgamazonaws.com The enhanced resolving power of UPLC is particularly beneficial for complex impurity profiles, ensuring baseline separation between the main API and closely eluting impurities.

Furthermore, UPLC is frequently coupled with mass spectrometry (UPLC-MS). dntb.gov.uanih.govnih.gov This hyphenated technique is exceptionally powerful for impurity identification and characterization. Following forced degradation studies, UPLC-MS can be used to determine the mass-to-charge ratio (m/z) and fragmentation patterns of unknown degradation products, which is a critical step in elucidating their structures. dntb.gov.uanih.govnih.gov Studies have utilized UPLC with Photo Diode Array (PDA) detection and subsequent mass spectrometry to investigate the degradation profile of Linagliptin under various stress conditions. dntb.gov.uanih.gov

High-Performance Thin Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography (TLC) that offers improved resolution, sensitivity, and accuracy, making it suitable for the quantification of impurities in pharmaceutical products. ekb.eg HPTLC methods have been developed for the simultaneous determination of Linagliptin and Empagliflozin in their co-formulated dosage forms. researchgate.net

For the analysis of Linagliptin and Empagliflozin, chromatographic separation can be achieved on HPTLC aluminum plates pre-coated with silica (B1680970) gel 60 F254. ekb.egresearchgate.netscispace.com A typical mobile phase for separating these compounds and their impurities consists of a mixture of solvents like chloroform, methanol, and ammonia (B1221849). researchgate.net In one validated method, a mobile phase of chloroform‒methanol‒ammonia (33%) (9:1:0.1, V/V) was used, yielding well-resolved bands for the principal components. researchgate.net Another study utilized n-butanol:water:glacial acetic acid (6:3:1, v/v) as the mobile phase, which successfully separated Empagliflozin (Rf = 0.73), Linagliptin (Rf = 0.52), and Metformin HCl (Rf = 0.33). scispace.com Densitometric analysis is typically carried out using a UV detector at a wavelength where all compounds have significant absorbance, such as 223 nm or 235 nm. scispace.comresearchgate.net

The developed HPTLC methods are validated according to International Conference on Harmonisation (ICH) guidelines and have been successfully applied for the analysis of marketed formulations. ekb.egresearchgate.net

Spectrophotometric Analytical Approaches

Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a simple, cost-effective, and rapid approach for the quantification of pharmaceutical compounds. ajpaonline.comajrconline.org These methods are often used for routine quality control analysis of bulk drugs and formulations. ajrconline.org

UV spectroscopy is widely used for the simultaneous estimation of Linagliptin and Empagliflozin. ajpaonline.com The principle relies on measuring the absorbance of the analytes at a specific wavelength (λmax) where they exhibit maximum absorption of light. For Linagliptin, the λmax has been reported at 296 nm in acetonitrile. ajrconline.org For Empagliflozin, the λmax is typically observed around 224 nm. ajpaonline.comekb.eg

When analyzing a combination of drugs, the overlapping UV spectra require the use of specific spectrophotometric techniques. ijper.org One approach involves solving simultaneous equations by measuring absorbance at the λmax of each component, such as 224.6 nm for Empagliflozin and 226 nm for Linagliptin. ijper.org Other techniques like ratio difference spectroscopy and derivative ratio spectroscopy are also employed to resolve the spectral overlap and allow for accurate simultaneous quantification. ijper.org These UV methods are validated for linearity, accuracy, and precision, proving their suitability for routine analysis. ajrconline.org

Method Validation Parameters for Impurity Analysis

Validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. ajpaonline.com According to ICH guidelines, key validation parameters for impurity testing include specificity, linearity, range, precision, and accuracy. ajpaonline.comnih.gov

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and placebo matrix components. ajpaonline.comnih.gov In impurity analysis, this is often demonstrated through forced degradation studies and the analysis of spiked samples.

Forced degradation studies involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. nih.govniscpr.res.in The analytical method must be able to separate the main drug peak from all generated impurity peaks. In the analysis of Empagliflozin, a method was deemed specific as it could resolve the main peak from impurities, including a known impurity designated as Impurity-D, with a retention time of 67.32 minutes, which was well-separated from the Empagliflozin peak at 11.51 minutes. amazonaws.com The specificity is confirmed by ensuring there is no interference from blank solutions or placebo at the retention times of the analyte and its impurities. nih.govamazonaws.com Peak purity assessment using a photodiode array (PDA) detector is also a vital tool to confirm that the analyte peak is spectrally pure and not co-eluting with other substances. nih.govamazonaws.com

| Parameter | Description | Finding |

| Specificity | The ability to measure the analyte in the presence of impurities and excipients. | No interference was observed from blank, placebo, or other impurities at the retention time of the target impurity. nih.govamazonaws.com |

| Forced Degradation | Drug is stressed (acid, base, oxidation, etc.) to produce degradation products. | The method successfully separated the main drug from all degradation products, proving its stability-indicating nature. nih.govniscpr.res.in |

| Peak Purity | Assesses the spectral homogeneity of a chromatographic peak. | The purity angle was found to be greater than the purity threshold, indicating the peak is spectrally pure. nih.gov |

Linearity demonstrates the ability of the method to elicit results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

For impurity analysis, the linearity is typically evaluated from the Limit of Quantitation (LOQ) to at least 150% or 200% of the impurity specification limit. nih.govniscpr.res.in A linear relationship is established by plotting the peak area response against the concentration and is typically confirmed by a correlation coefficient (r or r²) value close to 1.0. For Linagliptin impurities, linearity has been demonstrated across concentration ranges from 0.05% to 0.25% relative to the main analyte concentration, with correlation coefficients (r) greater than 0.99. nih.gov Similarly, studies on Empagliflozin and its impurities have shown excellent linearity with correlation coefficients exceeding 0.990. niscpr.res.in

| Analyte/Impurity | Concentration Range | Correlation Coefficient (r) | Source |

| Linagliptin & Impurities | 0.05% to 0.25% | >0.99 | nih.gov |

| Empagliflozin Impurities | LOQ to 200% | >0.990 | niscpr.res.in |

| Linagliptin Impurities | LOQ to 300% (of 0.5%) | >0.9972 | nih.gov |

| N-formyl linagliptin | 0.611-4.071 µg/mL | 0.9999 | niscpr.res.in |

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-day Precision) assesses the precision over a short interval of time with the same analyst and equipment. It is often determined by analyzing a minimum of six replicate samples spiked with the impurity at a specified concentration (e.g., 0.15% or 100% of the specification limit). amazonaws.comnih.gov

Intermediate Precision (Inter-day Precision or Ruggedness) demonstrates the reliability of the method by assessing its performance under varied conditions, such as on different days, with different analysts, or on different instruments. nih.govniscpr.res.in

The precision is expressed as the Relative Standard Deviation (%RSD) of the measurements. For impurity analysis, the acceptance criteria for %RSD are often set at not more than 10% or 15%. amazonaws.comnih.gov Numerous studies have found the analytical methods for Linagliptin and Empagliflozin impurities to be precise, with %RSD values well within acceptable limits. nih.govrasayanjournal.co.injchr.org

| Precision Type | Conditions | Number of Preparations | Acceptance Criteria (%RSD) | Result | Source |

| Repeatability | Same day, analyst, instrument | 6 | ≤ 10.0% | Pass | nih.gov |

| Repeatability | - | 5 | - | 0.128% to 0.969% | rasayanjournal.co.in |

| Intermediate Precision | Different day, analyst, instrument | 6 | < 2.3% | < 1.8% | nih.gov |

| Intermediate Precision | Different day, analyst, column, instrument | 6 | ≤ 15% | Pass | amazonaws.com |

Accuracy (Recovery Studies)

Accuracy, demonstrated through recovery studies, confirms the closeness of the method's results to the true value. This is typically assessed by spiking a placebo with known concentrations of the impurity and the APIs. The percentage of the known amount recovered is then calculated.

Several studies have established the accuracy of high-performance liquid chromatography (HPLC) methods for quantifying impurities in Linagliptin and Empagliflozin. The recovery of the analytes should fall within a predefined acceptance range, commonly 98.0-102.0%, although wider ranges may be acceptable depending on the concentration level. ymerdigital.com

In one method, recovery studies were performed by adding known amounts of standard drugs corresponding to 80%, 100%, and 120% of the label claim to a pre-analyzed sample. ymerdigital.com The results indicated the method was accurate, with recovery values of 99.98% for Empagliflozin and 100.01% for Linagliptin. ymerdigital.com Another stability-indicating HPLC method demonstrated excellent accuracy, with mean recovery percentages ranging from 98.56% to 101.85% for Linagliptin and 98.00% to 101.95% for Empagliflozin. researchgate.net

A study involving Linagliptin and its related impurities found recovery values between 95.8% and 112.8%. nih.gov Similarly, a method developed for four specific Linagliptin impurities showed accuracy ranging from 99.13% to 101.76%. rasayanjournal.co.in These findings underscore the ability of the developed methods to provide accurate measurements of impurities.

Table 1: Accuracy (Recovery) Data for Linagliptin and Empagliflozin Analytical Methods

| Analyte | Concentration Level | Mean Recovery (%) | Reference |

| Empagliflozin | 80%, 100%, 120% | 99.98% | ymerdigital.com |

| Linagliptin | 80%, 100%, 120% | 100.01% | ymerdigital.com |

| Linagliptin | Not Specified | 98.56% - 101.85% | researchgate.net |

| Empagliflozin | Not Specified | 98.00% - 101.95% | researchgate.net |

| Linagliptin Impurities | LOQ, 50, 75, 100, 150% | 95.8% - 112.8% | nih.gov |

| Linagliptin Impurities | LOQ to 150% | 99.13% - 101.76% | rasayanjournal.co.in |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that the analytical method can reliably detect, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. academicstrive.com These parameters are crucial for quantifying trace-level impurities. The determination is often based on the signal-to-noise (S/N) ratio, typically 3:1 for LOD and 10:1 for LOQ, or calculated from the standard deviation of the response and the slope of the calibration curve. academicstrive.com

For a combined formulation of Linagliptin and Empagliflozin, a stability-indicating HPLC-fluorescence detection method was developed and validated. researchgate.net The LOD and LOQ were determined to be 0.15 µg/mL and 0.45 µg/mL for Linagliptin, and 0.22 µg/mL and 0.67 µg/mL for Empagliflozin, respectively. researchgate.net Another RP-HPLC method for Linagliptin in bulk and dosage forms reported an LOD of 0.17854 µg/mL and an LOQ of 0.54105 µg/mL. researchgate.net These low detection and quantitation limits demonstrate the high sensitivity of the methods, making them suitable for controlling impurities at levels stipulated by regulatory bodies like the International Council for Harmonisation (ICH).

Table 2: LOD and LOQ Data for Linagliptin and Empagliflozin

| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Analytical Method | Reference |

| Linagliptin | 0.15 | 0.45 | HPLC-FLD | researchgate.net |

| Empagliflozin | 0.22 | 0.67 | HPLC-FLD | researchgate.net |

| Linagliptin | 0.17854 | 0.54105 | RP-HPLC | researchgate.net |

| Empagliflozin | 0.006 | 0.002 | HPLC | dntb.gov.ua |

Robustness Evaluation

Robustness is a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. academicstrive.com It provides an indication of the method's reliability during routine use. To evaluate robustness, critical parameters are varied within a realistic range, and the effect on the results is observed. nih.gov

Typical parameters that are intentionally altered include:

Flow rate of the mobile phase (e.g., ±0.1 to ±0.2 mL/min)

Column oven temperature (e.g., ±5 °C)

pH of the mobile phase buffer (e.g., ±0.2 units)

Organic composition of the mobile phase (e.g., ±10%)

In a study developing a method for Linagliptin and its related substances, the robustness was confirmed by varying these parameters. nih.gov The results showed that the system suitability parameters, such as peak resolution and retention times, remained within acceptable limits, proving the method's robustness. nih.gov The utilization of experimental designs, such as a factorial design, can systematically evaluate the impact of these variations. dntb.gov.ua A method that demonstrates consistency across these changes is considered robust and suitable for transfer between different laboratories and systems. academicstrive.com

Table 3: Parameters for Robustness Evaluation of an HPLC Method for Linagliptin Impurities

| Parameter Varied | Variation Range | Monitored Attributes | Outcome | Reference |

| Flow Rate | ±0.1 and +0.2 mL/min | Retention Time, Theoretical Plates, Tailing Factor | Method confirmed to be robust | nih.gov |

| Column Temperature | ±5 °C | Retention Time, Theoretical Plates, Tailing Factor | Method confirmed to be robust | nih.gov |

| Mobile Phase Buffer pH | ±0.2 | Retention Time, Theoretical Plates, Tailing Factor | Method confirmed to be robust | nih.gov |

| Mobile Phase Organic Composition | ±10% | Retention Time, Theoretical Plates, Tailing Factor | Method confirmed to be robust | nih.gov |

Impurity Profiling Methodologies

Impurity profiling is the identification and quantification of all potential impurities in an active pharmaceutical ingredient or finished drug product. pnrjournal.comresearchgate.net This process is essential throughout the drug development lifecycle to ensure the final product is safe and effective. pnrjournal.com The primary goal is to detect and characterize impurities that may arise during synthesis, purification, and storage, including process-related impurities and degradation products. researchgate.netniscpr.res.in

For complex formulations like those containing Linagliptin and Empagliflozin, a combination of powerful analytical techniques is employed. pnrjournal.com High-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is the most common technique for separating and quantifying impurities. pnrjournal.compnrjournal.com

To identify the structure of unknown impurities, forced degradation (stress testing) studies are conducted. pnrjournal.com The drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products. nih.govpnrjournal.com The resulting degradants are then analyzed. When an unknown impurity is detected, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. rasayanjournal.co.inpnrjournal.com LC-MS provides molecular weight and fragmentation data, which helps in the structural elucidation of the impurity. rasayanjournal.co.in In some cases, preparative HPLC is used to isolate a sufficient quantity of the impurity for further characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. niscpr.res.in

Synthesis of Linagliptin Emp Impurity D Reference Standard

Design of Synthetic Routes for Impurity D

The design of a synthetic route for Linagliptin (B1675411) Impurity D is primarily based on the known synthetic pathways for Linagliptin itself, as impurities are often process-related or degradation products. nih.govresearchgate.net The core structure of Impurity D shares the xanthine (B1682287) backbone with the active pharmaceutical ingredient, Linagliptin. The key difference lies in the substituent at the 8-position of the purine-2,6-dione (B11924001) ring system, which is a hydroxyl group in Impurity D instead of the (R)-3-aminopiperidin-1-yl group found in Linagliptin. clearsynth.comchemrj.org

A plausible synthetic strategy involves the synthesis of a key intermediate, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, which is also a precursor in the synthesis of Linagliptin. This intermediate can then be subjected to a nucleophilic substitution reaction to introduce the hydroxyl group at the 8-position.

An alternative approach could involve the direct hydroxylation of a suitable precursor or the degradation of Linagliptin under specific conditions to generate the impurity, which can then be isolated and purified. However, for the purpose of obtaining a reference standard, a targeted synthetic route is generally preferred as it allows for better control over the reaction and the resulting impurity profile.

Chemical Reaction Conditions for Targeted Synthesis

The targeted synthesis of Linagliptin Impurity D would involve a series of chemical reactions, each with specific conditions to ensure the desired outcome. While the exact proprietary details of the synthesis may vary between manufacturers, the general chemical principles are well-established.

A likely reaction sequence would start with the alkylation of 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione with 2-(chloromethyl)-4-methylquinazoline. This would be followed by the introduction of the but-2-yn-1-yl group at the N7 position. The final and most crucial step would be the conversion of the 8-bromo group to a hydroxyl group. This can be achieved through a hydrolysis reaction, potentially under basic conditions or through a metal-catalyzed hydroxylation reaction.

The table below outlines a hypothetical set of reaction conditions for the key synthetic steps.

| Step | Reaction | Reagents and Solvents | Temperature | Reaction Time | Yield (Illustrative) |

| 1 | N1-Alkylation | 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, 2-(chloromethyl)-4-methylquinazoline, Na₂CO₃, N-methyl-2-pyrrolidone (NMP) | 140°C | 2 hours | 76-83% |

| 2 | N7-Alkylation | Intermediate from Step 1, 1-bromo-2-butyne, K₂CO₃, Dimethylformamide (DMF) | Room Temperature | 4-6 hours | 80-90% |

| 3 | Hydrolysis | Intermediate from Step 2, Sodium hydroxide (B78521) (NaOH), Water/THF mixture | 60-80°C | 3-5 hours | 70-85% |

It is important to note that these conditions are illustrative and would require optimization to achieve the desired purity and yield of Linagliptin Impurity D.

Purification of Synthesized Reference Material

The purification of the synthesized Linagliptin Impurity D is a critical step to ensure that the reference standard is of high purity (typically >95%) and free from other process-related impurities, starting materials, or by-products. Several chromatographic techniques are commonly employed for the purification of pharmaceutical impurities.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying compounds from complex mixtures. google.com A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). niscpr.res.ingoogle.com The gradient elution program can be optimized to achieve the best separation of Impurity D from other components.

Recrystallization is another common method for purifying solid compounds. google.com The crude synthesized impurity is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals of high purity. The choice of solvent is crucial for effective purification.

The table below summarizes the common purification techniques.

| Technique | Stationary Phase/Solvent | Detection | Purity Achieved |

| Preparative HPLC | Reversed-phase C18 or C8 | UV at 225 nm or 298 nm | >98% |

| Recrystallization | Ethanol, Methanol (B129727), or a mixture of solvents | - | >95% |

| Column Chromatography | Silica (B1680970) gel | UV or TLC | Variable, often used for initial cleanup |

Verification of Reference Standard Identity through Characterization Techniques

Once the reference standard for Linagliptin Impurity D has been synthesized and purified, its identity and structure must be unequivocally confirmed using a battery of analytical techniques. nih.govresearchgate.net This is a regulatory requirement to ensure the accuracy of any analytical method that uses this reference standard.

The primary characterization techniques include:

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the reference standard and to establish its retention time relative to Linagliptin and other impurities. niscpr.res.in

Mass Spectrometry (MS): Provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical structure of the molecule, including the connectivity of atoms and the chemical environment of each proton and carbon atom. nih.gov